Quinoline-4-carbohydrazide hydrate

Vue d'ensemble

Description

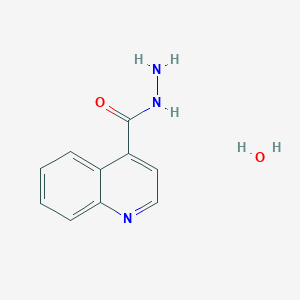

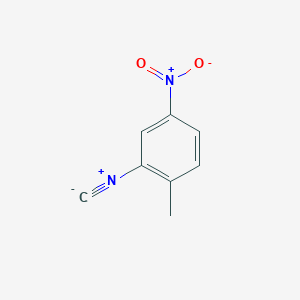

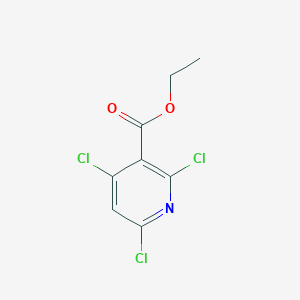

Quinoline-4-carbohydrazide hydrate is a compound with the molecular weight of 205.22 . It is a white to yellow solid with the IUPAC name quinoline-4-carbohydrazide hydrate . The InChI code for this compound is 1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2 .

Molecular Structure Analysis

The molecular structure of Quinoline-4-carbohydrazide hydrate has been determined by X-ray single crystal diffraction technique . The InChI key for this compound is DGCIHLMYAXXDFJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .Physical And Chemical Properties Analysis

Quinoline-4-carbohydrazide hydrate has a molecular weight of 205.22 . It is a white to yellow solid and is stored at a temperature of +4C . The compound has a molecular formula of C10H9N3O .Applications De Recherche Scientifique

Antimicrobial Potential

Quinoline-4-carbohydrazide hydrate has been used in the synthesis of a series of 12 new hydrazide-hydrazone motifs . These motifs have shown remarkable efficacy as antimicrobial agents . For instance, one of the synthesized motifs, 4e, was found to be the most active antibacterial agent with a minimum inhibitory concentration (MIC) value ranging from 3.13 to 0.39 μg/mL on the six organisms tested .

Medicinal Chemistry Research

Quinoline-4-carbohydrazide hydrate plays a significant role in medicinal chemistry research . Quinoline, a benzo-fused pyridine, is a therapeutically important heterocycle in medicinal chemistry research and new drug development . The hydrazide-hydrazone motifs bearing quinoline core synthesized using Quinoline-4-carbohydrazide hydrate are of great interest in this field .

New Drug Development

The hydrazide-hydrazone motifs bearing quinoline core synthesized using Quinoline-4-carbohydrazide hydrate are also of great interest in new drug development . Their remarkable antimicrobial efficacy makes them potential candidates for the development of new antimicrobial drugs .

Microwave Irradiation Technique

Quinoline-4-carbohydrazide hydrate has been used in the microwave irradiation technique for the synthesis of hydrazide-hydrazone motifs . This technique is a modern synthetic method that offers advantages such as reduced reaction times and improved yields .

Pfitzinger Approach

Quinoline-4-carbohydrazide hydrate has been used in the Pfitzinger approach for the synthesis of quinoline-4-carboxylic acid . This approach involves the reaction of isatin with ketones and aldehyde .

Spectral Study

The hydrazide-hydrazone motifs synthesized using Quinoline-4-carbohydrazide hydrate have been studied using various spectroscopic techniques . These include Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV), and nuclear magnetic resonance (NMR) spectroscopy .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

quinoline-4-carbohydrazide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIHLMYAXXDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-4-carbohydrazide hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)

![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)

![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)